

A Technical Guide to D-Fructose-d7: Applications in Metabolic Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D-Fructose-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **D-Fructose-d7**, a deuterated form of the naturally occurring monosaccharide, D-fructose. This stable isotope-labeled compound is a critical tool for researchers investigating metabolic pathways, particularly in the context of drug development and the study of metabolic diseases. This document outlines its chemical properties, primary applications, and a generalized experimental protocol for its use in metabolic flux analysis.

Physicochemical Properties of D-Fructose-d7

D-Fructose-d7 is a form of D-fructose where seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic substitution makes it a valuable tracer for metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The quantitative data for **D-Fructose-d7** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ D ₇ H ₅ O ₆	[1]
Molecular Weight	187.199 g/mol	[1]
CAS Number	1313730-10-7 (for D-Fructose-1,1,3,4,5,6,6-d7)	
Synonyms	D-(-)-Levulose-d7, D-Arabinose-2-hexulose-d7, Fruit Sugar-d7	[1]

Core Applications in Metabolic Research

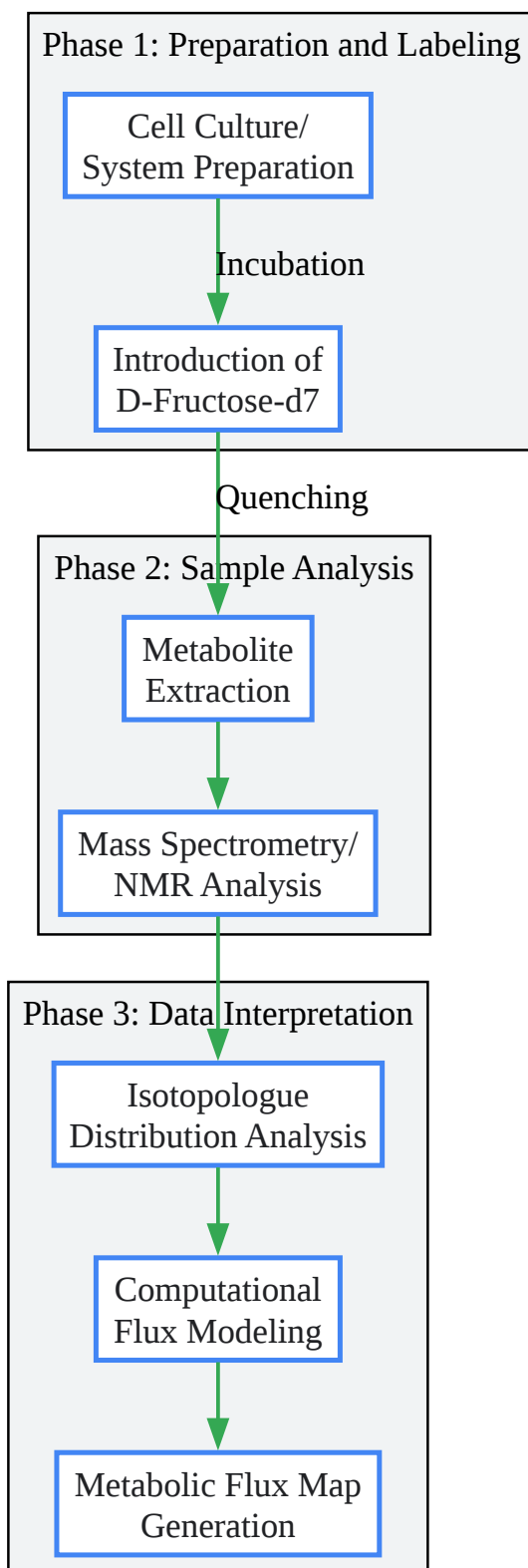
The primary application of **D-Fructose-d7** is in Metabolic Flux Analysis (MFA). MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a labeled substrate like **D-Fructose-d7**, researchers can trace the path of the deuterium atoms as they are incorporated into various downstream metabolites. This provides a detailed map of metabolic pathway activity.

Stable isotope tracers, such as **D-Fructose-d7**, are essential for these studies. The labeling patterns in intracellular metabolites are determined by the metabolic fluxes, allowing researchers to infer the rates of intracellular reactions. This is particularly useful for understanding how metabolism is altered in disease states or in response to drug treatment.

Experimental Protocol: A Generalized Workflow for Metabolic Flux Analysis

While specific experimental conditions will vary depending on the biological system and research question, a general workflow for using **D-Fructose-d7** in a metabolic flux analysis experiment is outlined below. This protocol is analogous to ¹³C-MFA, a common type of metabolic flux analysis.

Generalized Experimental Workflow for D-Fructose-d7 Metabolic Flux Analysis



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A generalized workflow for metabolic flux analysis using **D-Fructose-d7**.

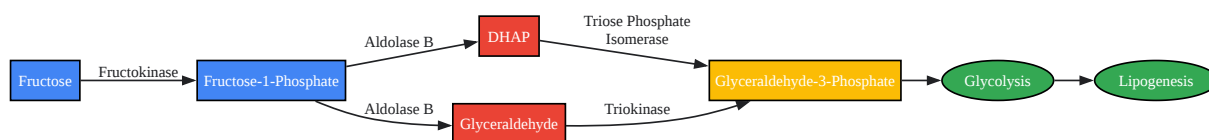
- **Cell Culture and Labeling:** The biological system of interest (e.g., cell culture, tissue slice, or whole organism) is cultured in a defined medium. At a specific time point, the standard fructose in the medium is replaced with **D-Fructose-d7**. The system is then incubated for a predetermined period to allow for the uptake and metabolism of the labeled fructose.
- **Metabolite Extraction:** After the labeling period, metabolism is rapidly quenched to halt all enzymatic reactions. Intracellular metabolites are then extracted using appropriate solvents and techniques.
- **Analytical Measurement:** The extracted metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can differentiate between the labeled and unlabeled forms of metabolites, providing data on the extent of deuterium incorporation.
- **Data Analysis and Flux Calculation:** The resulting data on the distribution of isotopes among the metabolites are used in computational models to calculate the intracellular metabolic fluxes. This step often requires specialized software to fit the experimental data to a metabolic network model.

Fructose Metabolism and Signaling

Fructose metabolism, also known as fructolysis, primarily occurs in the liver. Unlike glycolysis, the metabolism of fructose is less tightly regulated, which has implications for metabolic health. The key steps of fructolysis are depicted in the signaling pathway diagram below.

Dietary fructose is transported into liver cells where it is phosphorylated to fructose-1-phosphate. This intermediate is then cleaved into two three-carbon molecules, which can enter the glycolytic pathway. A key difference from glycolysis is that fructolysis bypasses the major regulatory step of phosphofructokinase, allowing for a rapid and unregulated influx of carbons into the downstream pathways. This can contribute to increased lipid synthesis and has been linked to metabolic diseases. Fructose metabolism activates transcription factors such as ChREBP and SREBP1c, which regulate the expression of genes involved in fructolysis, glycolysis, and lipogenesis.^[2]

Fructolysis Pathway



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The metabolic pathway of fructolysis in the liver.

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- 2. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to D-Fructose-d7: Applications in Metabolic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140367#d-fructose-d7-cas-number-and-molecular-weight]

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